molecular formula C5H8ClNO2S B2914391 3,6-Dihydro-2H-pyridine-1-sulfonyl chloride CAS No. 627887-44-9

3,6-Dihydro-2H-pyridine-1-sulfonyl chloride

Cat. No.: B2914391
CAS No.: 627887-44-9
M. Wt: 181.63
InChI Key: NCVIZOVTYCJNMT-UHFFFAOYSA-N
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Description

3,6-Dihydro-2H-pyridine-1-sulfonyl chloride is a chemical building block belonging to the class of sulfonyl chlorides with a partially saturated pyridine ring. This structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Compounds of this type are characterized by a sulfonyl chloride group attached to the nitrogen atom of the dihydropyridine ring, which is highly reactive toward nucleophiles. This reagent is designed for research applications and is not intended for human or veterinary diagnostic or therapeutic uses. Research Applications and Value Sulfonyl chlorides are pivotal in chemical synthesis for forming sulfonamides, sulfonate esters, and sulfones. The reactivity of this compound allows researchers to functionalize the core scaffold, making it a versatile precursor. Its structure is particularly valuable for creating diverse compound libraries in drug discovery efforts. The dihydropyridine core is a common motif in bioactive molecules, and introducing a sulfonyl group can significantly alter the physicochemical and biological properties of the resulting compounds . Mechanism of Action The primary reactivity of this compound stems from the sulfonyl chloride group (-SO₂Cl). This group is highly electrophilic and readily undergoes substitution reactions with nucleophiles such as amines, alcohols, and water. In a typical reaction, the chloride atom is displaced, forming a new carbon-sulfur, nitrogen-sulfur, or oxygen-sulfur bond and releasing hydrochloric acid (HCl). For instance, reaction with an amine leads to the formation of a sulfonamide linkage, a functional group present in many pharmaceuticals and agrochemicals. The partially unsaturated ring may also be involved in further transformations, such as electrophilic aromatic substitution or reduction to a fully saturated piperidine . Safety and Handling This product is offered for research purposes only. It is not approved for use in humans or animals. As with many sulfonyl chlorides, this compound is likely moisture-sensitive and corrosive. It should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dihydro-2H-pyridine-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClNO2S/c6-10(8,9)7-4-2-1-3-5-7/h1-2H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCVIZOVTYCJNMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dihydro-2H-pyridine-1-sulfonyl chloride typically involves the reaction of pyridine with chlorosulfonic acid. The process can be summarized as follows:

    Reaction with Chlorosulfonic Acid: Pyridine is reacted with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group.

    Purification: The resulting product is then purified through distillation or recrystallization to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors where pyridine and chlorosulfonic acid are mixed under controlled temperature and pressure conditions. The reaction is monitored to ensure complete conversion, and the product is purified using industrial-scale distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

3,6-Dihydro-2H-pyridine-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate esters.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base such as triethylamine.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.

Major Products

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonic Acids: Formed from oxidation or hydrolysis reactions.

Scientific Research Applications

3,6-Dihydro-2H-pyridine-1-sulfonyl chloride is used in various scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the modification of biomolecules for research purposes.

    Medicine: It serves as a building block in the synthesis of pharmaceutical compounds, particularly those with sulfonamide groups.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,6-Dihydro-2H-pyridine-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various chemical synthesis processes to introduce sulfonyl groups into target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity and applications of 3,6-Dihydro-2H-pyridine-1-sulfonyl chloride can be contextualized by comparing it to other dihydropyridine and sulfonyl chloride derivatives. Below is a detailed analysis:

Functional Group Comparison

  • Sulfonyl Chloride vs. Boronic Acid: (1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid (C₆H₈BNO₃) contains a boronic acid group, which is pivotal in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation. In contrast, the sulfonyl chloride group in this compound facilitates nucleophilic substitutions (e.g., with amines or alcohols) to form sulfonamides or sulfonate esters . Applications: Boronic acid derivatives are widely used in medicinal chemistry, whereas sulfonyl chlorides are critical in synthesizing agrochemicals and polymers.
  • Sulfonyl Chloride vs. Carboxamide: The carboxamide derivative 5-Cyano-6-mercapto-2-methyl-N-phenyl-4-(pyridin-4-yl)-1,4-dihydropyridine-3-carboxamide (C₂₄H₂₇N₅O₂S) features a carboxamide group, which enhances hydrogen-bonding interactions in biological systems. This contrasts with the electrophilic sulfonyl chloride group, which reacts readily under mild conditions without requiring catalysts .

Data Table: Key Comparative Properties

Compound Name Molecular Formula Key Functional Group Primary Application Reference Product ID
This compound Not explicitly provided Sulfonyl chloride Sulfonate ester synthesis Not specified
(1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid C₆H₈BNO₃ Boronic acid Cross-coupling reactions CDS021416
5-Cyano-6-mercapto-2-methyl-N-phenyl-4-(pyridin-4-yl)-1,4-dihydropyridine-3-carboxamide C₂₄H₂₇N₅O₂S Carboxamide Biological target modulation R434205

Research Findings and Trends

  • Reactivity : Sulfonyl chlorides like this compound exhibit faster reaction kinetics compared to carboxylic acid derivatives, making them preferred in high-throughput syntheses .
  • Agricultural Relevance : Dihydropyridine sulfonates derived from similar scaffolds show promise in herbicidal formulations, though their environmental stability requires further study .
  • Commercial Availability : Boronic acid and carboxamide derivatives are more widely cataloged in chemical databases (e.g., AldrichCPR), whereas sulfonyl chlorides are often custom-synthesized for specific projects .

Biological Activity

3,6-Dihydro-2H-pyridine-1-sulfonyl chloride is a chemical compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound, with the CAS number 627887-44-9, is classified as a sulfonyl chloride derivative of pyridine. It is characterized by the presence of a sulfonyl group attached to a saturated pyridine ring. The compound's structure allows it to participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions.

Biological Activities

1. Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives of sulfonyl chlorides have been investigated for their efficacy against various bacterial strains. A study highlighted that certain sulfonyl derivatives demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties .

2. Anticancer Potential

The compound has been evaluated for its anticancer properties. In vitro studies have shown that sulfonyl-containing compounds can induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. For example, a related study found that pyridine derivatives with sulfonyl groups inhibited the growth of several cancer cell lines by inducing cell cycle arrest and apoptosis .

3. Enzyme Inhibition

The biological activity of this compound may also stem from its ability to inhibit key enzymes involved in metabolic pathways. Sulfonyl chlorides are known to react with nucleophilic sites on enzymes, potentially leading to irreversible inhibition. This characteristic makes them valuable in drug design for targeting specific enzymes associated with diseases like cancer and infections .

The mechanisms through which this compound exerts its biological effects can be summarized as follows:

  • Nucleophilic Attack : The sulfonyl group can act as an electrophile, allowing it to form covalent bonds with nucleophilic residues in target proteins.
  • Enzyme Interaction : The compound may bind to active sites on enzymes, inhibiting their function and disrupting metabolic processes critical for pathogen survival or tumor growth.
  • Cell Cycle Modulation : By interfering with signaling pathways involved in cell division, the compound can induce cell cycle arrest in rapidly dividing cells such as cancer cells.

Research Findings and Case Studies

A review of recent literature reveals several key findings regarding the biological activity of related compounds:

StudyFindings
Demonstrated antimicrobial activity against multiple bacterial strains with MIC values indicating effectiveness comparable to standard antibiotics.
Reported significant cytotoxic effects on various cancer cell lines, suggesting potential for development as an anticancer agent.
Investigated enzyme inhibition profiles showing potential as a lead compound for drug development targeting specific metabolic pathways.

Q & A

Basic Questions

Q. What are the optimal reaction conditions for synthesizing derivatives using 3,6-Dihydro-2H-pyridine-1-sulfonyl chloride?

  • Methodological Answer : The compound is typically reacted with nucleophiles (e.g., amines, alcohols) in polar aprotic solvents like pyridine, DMF, or dichloromethane (DCM). Pyridine acts as both a solvent and a base to neutralize HCl generated during sulfonamide/sulfonate formation. For example, in sulfonylation reactions, stoichiometric pyridine (1:1 ratio) is added to maintain a neutral pH and prevent side reactions. Reaction temperatures range from 0–25°C, with completion monitored via TLC or HPLC .

Q. How does the sulfonyl chloride group participate in nucleophilic substitution reactions?

  • Methodological Answer : The sulfonyl chloride moiety undergoes nucleophilic substitution (SN2 mechanism) where the chloride is replaced by nucleophiles (e.g., amines, thiols). The reaction efficiency depends on the nucleophile’s strength and steric hindrance. For example, primary amines react faster than secondary amines. Pyridine or triethylamine is often used to scavenge HCl, shifting the equilibrium toward product formation. Kinetic studies suggest pseudo-first-order behavior under excess nucleophile conditions .

Advanced Research Questions

Q. How can reaction kinetics and regioselectivity be analyzed for sulfonylation reactions involving this compound?

  • Methodological Answer :

  • Kinetics : Use <sup>1</sup>H NMR or in-situ IR spectroscopy to track reaction progress. Rate constants can be derived using the integral of disappearing sulfonyl chloride peaks (~1,300 cm<sup>-1</sup> in IR).
  • Regioselectivity : Computational modeling (e.g., DFT) predicts reactivity at specific sites. For example, the sulfonyl chloride group at the 1-position of the dihydropyridine ring may exhibit higher electrophilicity due to resonance stabilization. Experimental validation via LC-MS or X-ray crystallography of intermediates is critical .

Q. What strategies mitigate degradation of this compound during storage?

  • Methodological Answer :

  • Storage : Store under inert gas (Ar/N2) at –20°C in anhydrous conditions. Moisture induces hydrolysis to the sulfonic acid.
  • Stability Assays : Accelerated stability testing (40°C/75% RH) with HPLC monitoring quantifies degradation products. Silica gel desiccants or molecular sieves in storage vials improve shelf life .

Q. How can solvent systems be optimized for large-scale sulfonylation reactions?

  • Methodological Answer :

  • Solvent Screening : Test solvent polarity (e.g., ε values: DMF = 37, DCM = 8.9) to balance reactivity and solubility. For scale-up, switch from pyridine to cheaper bases (e.g., K2CO3 in DMF) while maintaining reaction efficiency.
  • Workflow : Use Design of Experiments (DoE) to optimize solvent/base ratios. Post-reaction, extract with ethyl acetate and wash with dilute HCl to remove unreacted starting material .

Q. What spectroscopic techniques are most effective for characterizing sulfonylated products?

  • Methodological Answer :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include sulfonamide NH (~10 ppm) and aromatic protons in the dihydropyridine ring (~6–8 ppm).
  • HRMS : Confirm molecular ion peaks with <1 ppm mass accuracy.
  • XRD : Resolve stereochemistry in crystalline derivatives. For non-crystalline compounds, NOESY or ROESY NMR can infer spatial arrangements .

Data Contradictions and Resolutions

Q. Discrepancies in reported reaction yields for sulfonamide derivatives: How to troubleshoot?

  • Methodological Answer :

  • Potential Causes : Variability in nucleophile purity, residual moisture, or incomplete HCl scavenging.
  • Resolution : Pre-dry solvents (molecular sieves), use fresh sulfonyl chloride, and confirm base stoichiometry. Replicate reactions under controlled humidity (<5% RH) .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, goggles, and a lab coat. Use in a fume hood due to potential HCl release.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite. Avoid water to prevent exothermic hydrolysis .

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